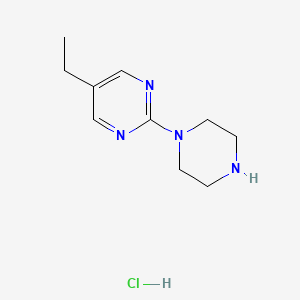

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mecanismo De Acción

Target of Action

The primary target of 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This results in an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This enhances cholinergic transmission, which can improve learning and memory . Therefore, the compound could potentially be used as a therapeutic agent for the treatment of AD .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives with new functional groups attached to the piperazine ring.

Aplicaciones Científicas De Investigación

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential therapeutic applications.

1-(2-Pyrimidyl)piperazine: A related compound used in various chemical and biological studies.

4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: A similar compound with different substituents on the pyrimidine ring.

Uniqueness

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a piperazine group. This structural configuration is crucial for its interaction with biological targets.

Target Interaction:

The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine (ACh) in the synaptic cleft, which enhances cholinergic neurotransmission.

Biochemical Pathways:

The inhibition of AChE affects various biochemical pathways associated with neurotransmission, particularly those linked to cognitive functions and memory. This modulation can have implications in treating neurodegenerative disorders such as Alzheimer's disease .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective and anti-neuroinflammatory properties. These effects are particularly relevant in the context of neurodegenerative diseases where inflammation and cholinergic dysfunction are contributing factors.

Anticancer Potential

In addition to its neuroprotective effects, there is emerging evidence suggesting that this compound may also exhibit anticancer properties. Studies have shown that piperazine derivatives can interact with various cancer-related pathways, potentially inhibiting tumor growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

-

Study on AChE Inhibition:

- A study demonstrated that derivatives with a piperazine moiety showed significant inhibition of AChE, highlighting the importance of this functional group in enhancing biological activity.

- Neuroprotective Effects:

- Anticancer Activity:

Data Table: Biological Activities and Mechanisms

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

- In vivo efficacy: Evaluating the compound's effectiveness in animal models.

- Structure–activity relationship (SAR) studies: Understanding how modifications to the structure influence biological activity.

- Clinical trials: Assessing safety and efficacy in human subjects.

Propiedades

IUPAC Name |

5-ethyl-2-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPODAGVKEOMABJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.